Chlorfluren-methyl
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Overview
Description
Chlorfluren-methyl, also known as methyl 2-chloro-9H-fluorene-9-carboxylate, is a synthetic compound primarily used as a plant growth regulator. It is a chiral molecule and is often found as an isomeric mixture. The compound has been largely considered obsolete but may still be available in some countries .
Preparation Methods
The synthesis of chlorfluren-methyl involves the esterification of 2-chloro-9H-fluorene-9-carboxylic acid with methanol. This reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve high yields .
This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Chlorfluren-methyl undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 2-chloro-9H-fluorene-9-carboxylic acid.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chlorfluren-methyl has been used in various scientific research applications, including:
Chemistry: It serves as a precursor for synthesizing other fluorene derivatives.
Biology: It has been studied for its effects on plant growth and development.
Medicine: Research has explored its potential as a pharmacological agent, although its use in medicine is limited.
Mechanism of Action
The mechanism of action of chlorfluren-methyl involves its interaction with various physiological and morphogenetic processes in plants. It affects the growth and development of plants by interfering with hormonal pathways, particularly those involving auxins and gibberellins. The exact molecular targets and pathways are complex and not fully understood .
Comparison with Similar Compounds
Chlorfluren-methyl can be compared with other plant growth regulators such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide and plant growth regulator.
Gibberellic acid: A natural plant hormone that promotes growth and development.
Indole-3-acetic acid (IAA): Another natural plant hormone involved in growth regulation.
This compound is unique in its specific chemical structure and mode of action, which differentiates it from these other compounds. While 2,4-D and IAA are more commonly used and better understood, this compound offers distinct advantages in certain applications due to its specific interactions with plant hormonal pathways .
Properties
CAS No. |
22909-50-8 |
---|---|
Molecular Formula |
C15H11ClO2 |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
methyl 2-chloro-9H-fluorene-9-carboxylate |
InChI |
InChI=1S/C15H11ClO2/c1-18-15(17)14-12-5-3-2-4-10(12)11-7-6-9(16)8-13(11)14/h2-8,14H,1H3 |
InChI Key |
DFYPVJHFCVSDEV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2=CC=CC=C2C3=C1C=C(C=C3)Cl |
Origin of Product |
United States |
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